molecular formula C10H12Cl2O2S B8046225 4-Butylsulfonyl-1,2-dichlorobenzene

4-Butylsulfonyl-1,2-dichlorobenzene

Cat. No.: B8046225
M. Wt: 267.17 g/mol
InChI Key: BLFGNOGXXZXLQM-UHFFFAOYSA-N
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Description

4-Butylsulfonyl-1,2-dichlorobenzene (C₁₀H₁₂Cl₂O₂S) is a substituted dichlorobenzene derivative featuring a butylsulfonyl group (-SO₂C₄H₉) at the 4-position and chlorine atoms at the 1- and 2-positions of the benzene ring. This compound is of interest in organic synthesis and industrial applications due to the electron-withdrawing sulfonyl group and halogen substituents, which influence reactivity and stability.

Properties

IUPAC Name

4-butylsulfonyl-1,2-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O2S/c1-2-3-6-15(13,14)8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFGNOGXXZXLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 4-Butylsulfonyl-1,2-dichlorobenzene : Combines a bulky butylsulfonyl group with two chlorine atoms, creating steric hindrance and strong electron-withdrawing effects.
  • 1,2-Dichlorobenzene (DCB) : The simplest analog, lacking the sulfonyl group. Exhibits moderate polarity due to two adjacent chlorine atoms .
  • 4-Bromo-1,2-dichlorobenzene : Substitutes bromine at the 4-position instead of butylsulfonyl, offering a heavier halogen with distinct electronic and steric properties .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
4-Butylsulfonyl-1,2-DCB C₁₀H₁₂Cl₂O₂S 283.22 Not reported Not reported
1,2-Dichlorobenzene C₆H₄Cl₂ 147.00 -17 180
4-Bromo-1,2-dichlorobenzene C₆H₃BrCl₂ 226.35 87 140–142 (30 mmHg)

Notes:

  • The butylsulfonyl group increases molecular weight significantly compared to DCB and brominated analogs.
  • The brominated derivative has a higher melting point than DCB due to increased molecular symmetry and halogen interactions .

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